3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20(2)15-7-5-6-13(10-15)17(22)18-11-14-12-19-21-9-4-3-8-16(14)21/h3-10,12H,11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSVROGDYVAHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound VU0538195-1, also known as F6230-0251, is a novel immune checkpoint called IGSF8. Immune checkpoints are regulators of the immune system and play crucial roles in maintaining self-tolerance and modulating immune responses, in order to minimize tissue damage.
Mode of Action
VU0538195-1/F6230-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody. It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors. This blockade can result in the modulation of immune responses, potentially enhancing the body’s ability to fight against cancer cells.
Pharmacokinetics
The pharmacokinetics of VU0538195-1/F6230-0251 are currently being evaluated in a Phase 1 clinical trial. This study aims to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of VU0538195-1/F6230-0251 administered intravenously. The results of this study will provide valuable information about the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.
Result of Action
Preclinical data have demonstrated that the antibody blockade of IGSF8 by VU0538195-1/F6230-0251 results in compelling monotherapy anti-tumor activity. It has also shown synergy with anti-PD1 across multiple syngeneic tumor models. These results suggest that VU0538195-1/F6230-0251 could have significant effects at the molecular and cellular levels, potentially leading to the inhibition of tumor growth.
Biochemical Analysis
Biochemical Properties
3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective inhibitor of ataxia telangiectasia mutated kinase, a key enzyme involved in the DNA damage response pathway. By inhibiting this enzyme, this compound can modulate the repair of DNA double-strand breaks, which is crucial for maintaining genomic stability. The compound interacts with the kinase through binding interactions that inhibit its activity, thereby affecting downstream signaling pathways involved in DNA repair.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by disrupting the DNA damage response, leading to cell death. Additionally, this compound affects cell proliferation and migration, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with ataxia telangiectasia mutated kinase. The compound binds to the active site of the enzyme, inhibiting its kinase activity and preventing the phosphorylation of downstream targets involved in the DNA damage response. This inhibition leads to the accumulation of DNA damage, triggering cell cycle arrest and apoptosis in affected cells. Additionally, this compound may also influence gene expression by modulating transcription factors involved in DNA repair and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ataxia telangiectasia mutated kinase activity, resulting in prolonged effects on cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ataxia telangiectasia mutated kinase activity without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitate its breakdown and elimination from the body. Additionally, this compound may affect metabolic flux by altering the activity of enzymes involved in DNA repair and cell survival pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound exhibits good permeability across cell membranes, allowing it to reach its intracellular targets effectively. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on ataxia telangiectasia mutated kinase.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with ataxia telangiectasia mutated kinase and other DNA repair proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The nuclear accumulation of this compound enhances its ability to inhibit DNA repair processes and induce cell cycle arrest and apoptosis.
Biological Activity
3-(dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its solubility and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to selectively inhibit microtubule affinity regulating kinase (MARK), which is implicated in various cancers. Inhibition of MARK can disrupt cancer cell proliferation and survival pathways, making these compounds promising candidates for cancer therapy .
Neuroprotective Effects
Studies have suggested that pyrazolo[1,5-a]pyridine derivatives may possess neuroprotective effects. For example, related compounds have demonstrated the ability to inhibit c-Abl kinase, which plays a critical role in neurodegenerative diseases like Parkinson's disease. This inhibition can lead to reduced neuronal cell death under stress conditions .
Anxiolytic Potential
Some derivatives of pyrazolo[1,5-a]pyridine have shown anxiolytic properties. Research indicates that these compounds may modulate corticotropin-releasing factor (CRF) pathways, which are crucial in anxiety regulation. The behavioral profiles of certain analogs suggest they could be developed into effective anxiolytic medications with minimal side effects .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound's interaction with various kinases (e.g., MARK and c-Abl) leads to altered signaling pathways involved in cell growth and apoptosis.
- Modulation of Neurotransmitter Systems : Its potential anxiolytic effects may arise from interactions with neurotransmitter systems influenced by CRF.
Study on Anticancer Activity
A study investigating the anticancer effects of pyrazolo[1,5-a]pyridine derivatives found that certain compounds exhibited IC50 values in the low nanomolar range against various cancer cell lines. The mechanism was primarily through the inhibition of MARK activity, leading to reduced cell viability and increased apoptosis .
Neuroprotection in Parkinson's Disease Models
In a model of Parkinson's disease using SH-SY5Y cells, a structurally similar compound demonstrated significant neuroprotective effects against MPP+-induced cell death. The compound not only reduced cell toxicity but also improved cellular viability compared to standard treatments like nilotinib .
Data Summary Table
Scientific Research Applications
Kinase Inhibition
3-(Dimethylamino)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide has been studied for its role as an inhibitor of various protein kinases, particularly c-Jun N-terminal kinases (JNKs). JNKs are involved in cellular stress responses and apoptosis, making them critical targets in cancer and inflammatory diseases. Compounds with similar structures have demonstrated promising inhibitory activity against these kinases .
Case Study: JNK Inhibition
A study developed YL5084, a compound structurally related to this compound. YL5084 selectively inhibited JNK2 and JNK3 over JNK1, showing an IC value of 84 ± 10 nM against JNK3. This demonstrates the potential for developing selective inhibitors based on the pyrazolo[1,5-a]pyridine scaffold .
Applications in Research
The compound's applications extend beyond kinase inhibition:
- Cancer Research : Its ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.
- Neurodegenerative Diseases : Research suggests that pyrazolo[1,5-a]pyridine derivatives could be beneficial in treating conditions like Alzheimer's disease by inhibiting microtubule affinity regulating kinase (MARK), which plays a role in neurodegeneration .
Comparison with Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| YL5189 | Benzamide derivative with different substitutions | Demonstrated activity against JNKs; modification at C6 position allowed for structural variation |
| YL5129 | Another benzamide analog | Shows diminished activity compared to YL5189; highlights the importance of specific substitutions |
| Pyrazolo[1,5-a]pyrimidine derivatives | Related pyrazolo compounds | Known for their kinase inhibitory properties; often used in anti-inflammatory research |
Chemical Reactions Analysis
Amide Bond Hydrolysis and Formation
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 3-(dimethylamino)benzoic acid and pyrazolo[1,5-a]pyridin-3-ylmethanamine. Conversely, amidation using coupling agents like HATU facilitates bond formation:
This reversible reactivity is foundational for derivatization strategies in medicinal chemistry.
Nucleophilic Aromatic Substitution (NAS)
The pyrazolo[1,5-a]pyridine scaffold participates in NAS reactions at electron-deficient positions (e.g., C-5 or C-7). Chlorination or triflation precedes substitution with amines or alkoxides:
For example, substituting chlorine with a 1-methylaminopropyl group (as in compound 9c ) enhanced anti-RSV activity by optimizing dihedral angles .
Functionalization of the Dimethylamino Group
The dimethylamino group undergoes alkylation or oxidation:
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | MeI, K₂CO₃, DMF | Quaternary ammonium salt | Enhanced solubility | |
| Oxidation | m-CPBA, CH₂Cl₂ | N-Oxide derivative | Modulation of electronic properties | * |
*While discusses a different compound, the dimethylamino group’s reactivity is analogous.
Reduction of the Pyrazolo[1,5-a]pyridine Core
Catalytic hydrogenation reduces the pyrazolo ring’s double bonds, altering conjugation and bioactivity:
| Catalyst | Conditions | Product | Biological Impact | Source |
|---|---|---|---|---|
| Pd/C | H₂ (1 atm), EtOH | Dihydro-pyrazolo[1,5-a]pyridine derivative | Reduced planarity, altered target binding |
Cross-Coupling Reactions
Suzuki-Miyaura coupling at halogenated positions introduces aryl/heteroaryl groups:
| Position | Coupling Partner | Catalyst | Product | Source |
|---|---|---|---|---|
| C-7 | Phenylboronic acid | Pd(PPh₃)₄ | 7-Phenyl-pyrazolo[1,5-a]pyridine derivative |
Conformational Modulation via Side-Chain Modifications
The methylene linker between benzamide and pyrazolo[1,5-a]pyridine allows rotational flexibility, which can be restricted via cyclization or steric hindrance to optimize binding:
| Modification | Method | Effect on Dihedral Angle | Source |
|---|---|---|---|
| Cyclization to piperidine | Reductive amination | Fixed dihedral angle (~30°) | |
| Bulky substituents | Grignard addition | Restricted rotation |
For instance, replacing the piperidine ring in 1 with a 1-methylaminopropyl chain (9c ) preserved anti-RSV potency by maintaining similar dihedral distributions .
Table 1: Anti-RSV Activity vs. Dihedral Angle Distribution
| Compound | Dihedral Angle (°) | EC₅₀ (nM) |
|---|---|---|
| 1 | 30 ± 5 | 0.9 |
| 9c | 28 ± 6 | 0.8 |
| 9a | 45 ± 8 | >100 |
Data adapted from , demonstrating the correlation between conformation and bioactivity.
Table 2: Synthetic Routes for Pyrazolo[1,5-a]pyridine Derivatives
| Step | Reagents | Yield |
|---|---|---|
| Cyclocondensation | Ethyl ethoxyacrylate, NaOEt | 75–85% |
| Chlorination | POCl₃, reflux | 90% |
| Amide Coupling | HATU, DIPEA | 60–70% |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores
Pyrazolo[1,5-a]pyrimidine derivatives are closely related but differ in their heterocyclic core. For example:
- N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 950738-61-1) replaces the pyridine ring with pyrimidine and introduces a bromo substituent.
- B-Raf IN 1 (CAS 950736-05-7) features a pyrazolo[1,5-a]pyrimidine core and a trifluoromethyl group on the benzamide. The trifluoromethyl group enhances metabolic stability but increases molecular weight (515.54 g/mol vs. 337.4 g/mol for the target compound) .
Table 1: Structural and Physicochemical Comparisons
Modifications in Linker and Substituents
- Linker Flexibility: The target compound uses a methylene bridge, while 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1797084-86-6) employs a propyl linker. The longer chain increases conformational flexibility, which may improve target engagement but reduce selectivity .
- Substituent Effects: The dimethylamino group in the target compound contrasts with the morpholino or tert-butyl groups seen in pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 8 in ). These substituents influence steric bulk and hydrogen-bonding capacity .
Functional Group Impact on Pharmacokinetics
- Trifluoromethyl Groups : Present in B-Raf IN 1 and related compounds, these groups improve membrane permeability and resistance to oxidative metabolism but may increase toxicity .
- Dimethylamino Groups: In the target compound, this group enhances aqueous solubility (predicted LogP ~4.39 vs. 5.2 for trifluoromethyl analogues) and may facilitate ionic interactions with target proteins .
Preparation Methods
Cyclization Reactions for Core Formation
The pyrazolo[1,5-a]pyridine core is typically synthesized via cyclization of appropriately substituted precursors. For example, a [3+2] cycloaddition between a pyridine derivative and a diazo compound has been reported as a viable route. Alternative methods include palladium-catalyzed intramolecular cyclization, which ensures regioselectivity at the 3-position.
Table 1: Cyclization Methods for Pyrazolo[1,5-a]pyridine Synthesis
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| [3+2] Cycloaddition | Diazo compound, CuI catalyst | 65–78 | Moderate |
| Palladium-catalyzed | Pd(OAc)₂, XPhos, K₂CO₃ | 82–90 | High |
Functionalization at the 3-Position
Introduction of the aminomethyl group at the 3-position involves nucleophilic substitution or reductive amination. For instance, treatment of 3-bromopyrazolo[1,5-a]pyridine with potassium phthalimide followed by hydrazine deprotection yields the primary amine. Reductive amination using formaldehyde and sodium triacetoxyborohydride (STAB) provides a direct route to the methylamine derivative.
Key Reaction:
Preparation of 3-(Dimethylamino)benzoyl Chloride
Synthesis of 3-(Dimethylamino)benzoic Acid
3-(Dimethylamino)benzoic acid is synthesized via nitration followed by reduction and methylation of commercially available 3-nitrobenzoic acid. Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, which is subsequently methylated using methyl iodide in the presence of a base.
Table 2: Methylation Optimization
| Methylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 88 |
| (CH₃)₂SO₄ | NaOH | H₂O | 92 |
Activation to Benzoyl Chloride
The carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is preferred due to its efficiency and minimal byproduct formation:
Amide Bond Formation: Coupling Strategies
Direct Coupling with Aminomethylpyrazolo[1,5-a]pyridine
The final step involves reacting 3-(dimethylamino)benzoyl chloride with pyrazolo[1,5-a]pyridin-3-ylmethanamine. Schlenk techniques under inert atmosphere (N₂ or Ar) prevent hydrolysis of the acyl chloride. Triethylamine (TEA) is used to scavenge HCl, enhancing reaction efficiency.
Table 3: Coupling Reaction Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0–25 | 75 |
| THF | DIPEA | 25–40 | 82 |
Alternative Methods Using Coupling Reagents
For improved selectivity, carbodiimide-based reagents such as EDCl or HATU are employed. HATU-mediated coupling in DMF at 0°C achieves near-quantitative yields:
Purification and Characterization
Chromatographic Techniques
Crude product purification is achieved via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) ensures >95% purity for biological assays.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 4H, aromatic), 3.12 (s, 6H, N(CH₃)₂).
-
HRMS : Calculated for C₁₈H₁₉N₅O [M+H]⁺: 336.1564; Found: 336.1568.
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization : Pd-catalyzed methods outperform traditional cycloadditions in minimizing isomer formation.
-
Amine Stability : The aminomethyl group is prone to oxidation; thus, reactions are conducted under inert conditions.
-
Scale-Up Considerations : Microwave-assisted synthesis reduces reaction times for Buchwald-Hartwig couplings, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
